Cas no 1423032-63-6 (3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride)

3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 1H-Pyrazole-4-sulfonyl chloride, 3,5-diethyl-1-methyl-
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- インチ: 1S/C8H13ClN2O2S/c1-4-6-8(14(9,12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3
- InChIKey: WEXDXTYRQWMMJU-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(CC)=C(S(Cl)(=O)=O)C(CC)=N1
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294197-250mg |
3,5-Diethyl-1-methyl-1h-pyrazole-4-sulfonyl chloride |
1423032-63-6 | 95% | 250mg |
¥8442 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294197-1g |
3,5-Diethyl-1-methyl-1h-pyrazole-4-sulfonyl chloride |
1423032-63-6 | 95% | 1g |
¥19623 | 2023-04-15 | |
TRC | D478320-10mg |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1423032-63-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D478320-100mg |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1423032-63-6 | 100mg |
$ 275.00 | 2022-06-05 | ||
A2B Chem LLC | AV48595-100mg |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1423032-63-6 | 95% | 100mg |
$301.00 | 2024-04-20 | |
1PlusChem | 1P01A2HF-2.5g |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1423032-63-6 | 95% | 2.5g |
$1827.00 | 2024-06-20 | |
1PlusChem | 1P01A2HF-250mg |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1423032-63-6 | 95% | 250mg |
$502.00 | 2025-03-04 | |
Aaron | AR01A2PR-100mg |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1423032-63-6 | 95% | 100mg |
$372.00 | 2025-02-08 | |
1PlusChem | 1P01A2HF-10g |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1423032-63-6 | 95% | 10g |
$3932.00 | 2024-06-20 | |
1PlusChem | 1P01A2HF-50mg |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride |
1423032-63-6 | 95% | 50mg |
$256.00 | 2025-03-04 |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chlorideに関する追加情報
Professional Introduction to 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1423032-63-6)
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1423032-63-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, particularly the presence of ethyl and methyl substituents along with a sulfonyl chloride functional group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The significance of 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is underscored by its role in the synthesis of various pharmacologically active molecules. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The sulfonyl chloride moiety in this compound enhances its utility as a synthetic building block, facilitating the introduction of sulfonamide groups into target molecules. This functionality is particularly relevant in the development of sulfonamide-based drugs, which are among the most widely used classes of therapeutic agents.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological profiles. The compound 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has been explored in several cutting-edge studies due to its structural versatility and potential to serve as a precursor for drug candidates. For instance, researchers have investigated its use in generating derivatives with improved binding affinity to biological targets. The ethyl and methyl groups on the pyrazole ring provide opportunities for further functionalization, allowing chemists to tailor the compound’s properties for specific therapeutic applications.
One notable application of 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and dysregulation of their activity is associated with various diseases, particularly cancer. By incorporating the sulfonyl chloride group into kinase inhibitors derived from this compound, researchers aim to enhance their potency and selectivity. Preliminary studies have shown promising results in terms of inhibiting aberrant kinase activity while minimizing side effects on normal cellular processes.
The chemical reactivity of 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride also makes it a valuable tool in organic synthesis. The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonic acids, respectively. This property has been leveraged in the preparation of complex molecular architectures required for drug discovery efforts. Additionally, the compound’s stability under various reaction conditions makes it suitable for large-scale synthesis without significant degradation.
Advances in computational chemistry have further enhanced the utility of 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride by enabling rapid virtual screening and molecular docking studies. These computational approaches allow researchers to predict the binding interactions between this compound and potential biological targets with high accuracy. Such simulations have been instrumental in identifying lead compounds that can be optimized further through experimental validation. The integration of computational methods with traditional synthetic chemistry has accelerated the drug discovery pipeline significantly.
The safety profile of 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is another critical consideration in its application within pharmaceutical research. While sulfonyl chlorides can pose handling challenges due to their reactivity with moisture and nucleophiles, proper storage conditions and laboratory protocols mitigate these risks effectively. Researchers adhere to stringent safety guidelines when working with this compound to ensure both personal safety and experimental integrity.
In conclusion,3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1423032-63-6) represents a significant advancement in pharmaceutical chemistry as a versatile intermediate for synthesizing biologically active molecules. Its unique structural features and reactivity make it an indispensable tool for researchers striving to develop novel therapeutics targeting various diseases. As scientific understanding continues to evolve, the applications of this compound are expected to expand further, contributing to groundbreaking discoveries in medicine.
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